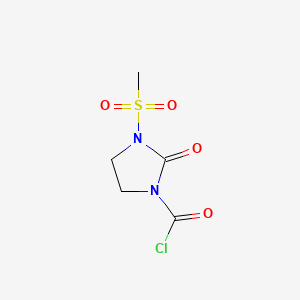

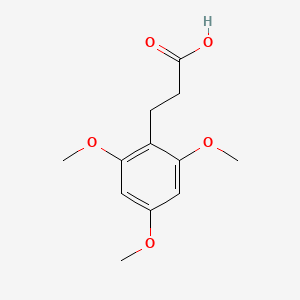

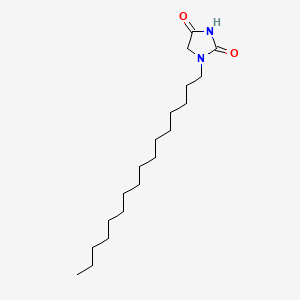

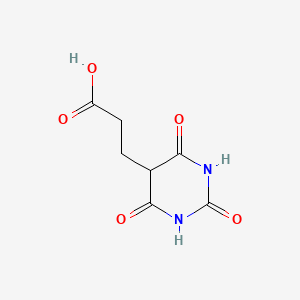

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

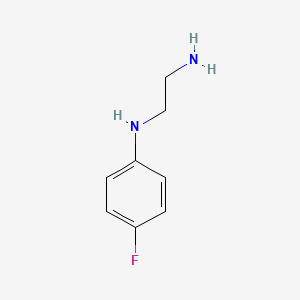

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, also known as 3-TPA, is an organic compound and a derivative of propionic acid. It is a member of the pyrimidine class of compounds and is composed of two nitrogen atoms and two oxygen atoms. 3-TPA is a versatile compound that can be used in a variety of applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in the treatment of certain medical conditions.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties :

- A study has synthesized (pyrimidin-5-yl)-2-propionic acids and tested them for anti-inflammatory and analgesic activity, finding moderate efficacy in some compounds (Kvita & Schweizer, 1989).

Antitumor Activity :

- Pyrido[2,3-d]pyrimidine derivatives, which include structures related to 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid, have been synthesized and shown potent antitumor activity. One compound, in particular, demonstrated significant effectiveness against Ehrlich ascites carcinoma in mice (Gineinah et al., 2013).

Osteoporosis Treatment :

- Compounds related to this chemical, specifically pyrimidin-5-yl nonanoic acid derivatives, have been identified as potent antagonists of the αvβ3 receptor and showed promise in the treatment of osteoporosis (Coleman et al., 2004).

Synthesis of Novel Compounds :

- The chemical has been used in the synthesis of various novel compounds. For instance, a study reported the acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, leading to the creation of new pyrimidin-5-ium perchlorates and dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones (Tolkunov et al., 2013).

Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase :

- Derivatives of this compound have been studied as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 2005).

FLAP Inhibitors for Skin Disorders :

- Pyrimidin-2-yl-benzyl-indol-2-yl-propionic acid derivatives have been identified as FLAP inhibitors suitable for topical administration in the treatment of skin disorders involving leukotriene production (Stock et al., 2010).

Catalysis in Chemical Reactions :

- The compound and its derivatives have been used in catalyzing various chemical reactions, such as the synthesis of chromene derivatives with potential as anticancer drugs (Santana et al., 2020).

Herbicidal Activity :

- Pyrimidinyl derivatives containing an α-amino phosphonate moiety have shown herbicidal activity, especially against dicotyledonous weeds (Yu & Shi, 2010).

Propiedades

IUPAC Name |

3-(2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5/c10-4(11)2-1-3-5(12)8-7(14)9-6(3)13/h3H,1-2H2,(H,10,11)(H2,8,9,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARSJLGLRSDQOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389219 |

Source

|

| Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |

CAS RN |

22384-33-4 |

Source

|

| Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.